molecular formula C16H15N3OS2 B14955902 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14955902
M. Wt: 329.4 g/mol
InChI Key: OREGLIBNIQRSKS-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzylamino group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with benzylamine and thienylmethyl halides. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(2-thienylmethyl)thiazole: Shares the thiazole and thienylmethyl groups but lacks the benzylamino group.

    2-(benzylamino)-1,3-thiazole-4-carboxamide: Similar structure but without the thienylmethyl group.

    N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide: Lacks the benzylamino group.

Uniqueness

The uniqueness of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(benzylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15N3OS2/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)

InChI Key

OREGLIBNIQRSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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